プロシアニジン

説明

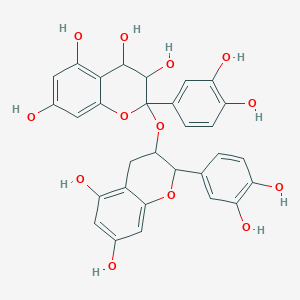

Procyanidol B4, also known as Procyanidin B4, is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer composed of catechin and epicatechin units linked by a 4→8 bond. This compound is naturally found in various plants, including the pericarp of litchi, grape seeds, and even in beer .

科学的研究の応用

Procyanidol B4 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of proanthocyanidins.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Studied for its potential anticancer, anti-inflammatory, and cardioprotective effects.

作用機序

プロシアニドール B4 は、主にその抗酸化特性を通じて効果を発揮します。それはフリーラジカルや活性酸素種を捕捉し、細胞を酸化損傷から保護することができます。さらに、炎症や細胞生存に関与するさまざまなシグナル伝達経路を調節することができます。 例えば、炎症の重要な調節因子である核因子-κB(NF-κB)の活性化を阻害することが示されています .

類似の化合物:

プロシアニジン B1: 4→8 結合によって結合されたカテキンとエピカテキンユニットからなる、別の B 型プロアントシアニジン。

プロシアニジン B2: プロシアニジン B1 に似ていますが、立体化学が異なります。

プロシアニジン B3: 4→8 結合によって結合されたカテキンユニットで構成されています。

プロシアニドール B4 の独自性: プロシアニドール B4 は、その特定の立体化学と、カテキンとエピカテキンユニットの両方の存在によって独特です。 この独特の構造は、その独特の生物学的活性と潜在的な健康上の利点に貢献しています .

生化学分析

Biochemical Properties

Procyanidins are a class of polyphenols formed by the condensation of tannins and are the building blocks of the proanthocyanidin molecule . They have high antioxidant properties and have been applied to scientific research concerning their therapeutic effects . Procyanidin interacts with various enzymes, proteins, and other biomolecules, modulating their structure and dynamics .

Cellular Effects

Procyanidin has been shown to possess antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains .

Molecular Mechanism

Procyanidin’s mechanism of action involves its interaction with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins . It has no preferred orientation, and it completely excludes the CHOL molecule . It also has a tendency to spontaneously aggregate, forming high-order oligomers .

Temporal Effects in Laboratory Settings

Procyanidin has been shown to prevent oxidative stress-induced DNA damage and promote DNA repair via various pathways . Over time, they disrupt oxidative stress damage and redox chain reactions by scavenging oxidative species like ROS and RNS .

Dosage Effects in Animal Models

Animal studies suggest that procyanidin intake improves the intestinal microbiota and metabolites in relation to functionality .

Metabolic Pathways

Procyanidins are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . They are involved in the growth of A. muciniphila and improve the barrier function by promoting mucin production in the intestinal goblet cells as well as the expression of tight junction-related genes .

Transport and Distribution

The metabolite profiles and distributions of procyanidin B2 were qualitatively described using UPLC-DAD-ESI-IT-TOF-MSn . The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

Procyanidin C1 has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule . Remarkably, Procyanidin C1 has a tendency to spontaneously aggregate, forming high-order oligomers .

準備方法

合成経路および反応条件: プロシアニドール B4 は、酸性条件下でカテキンとエピカテキンの縮合によって合成することができます。 反応は通常、塩酸または硫酸などの触媒を使用して、2 つのフラバン-3-オールユニット間の 4→8 結合の形成を促進します .

工業生産方法: プロシアニドール B4 の工業生産は、多くの場合、天然資源からの抽出を含みます。例えば、ブドウの種子はプロアントシアニジンの豊富な供給源です。 抽出プロセスには、エタノールまたはメタノールを用いた溶媒抽出が含まれ、その後、クロマトグラフィーなどの精製工程によりプロシアニドール B4 を単離します .

反応の種類:

酸化: プロシアニドール B4 は酸化反応を起こし、キノンや他の酸化生成物を生成します。

還元: プロシアニドール B4 の還元は、カテキンとエピカテキンモノマーを生じます。

置換: フラバン-3-オールユニットのヒドロキシル基で置換反応が起こり、さまざまな誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アシルクロリドやアルキルハライドなどの試薬を置換反応に使用できます。

主要な製品:

酸化: キノンや他の酸化誘導体。

還元: カテキンとエピカテキンモノマー。

4. 科学研究の応用

プロシアニドール B4 は、科学研究において幅広い用途があります。

化学: プロアントシアニジンの性質と反応を研究するためのモデル化合物として使用されます。

生物学: その抗酸化特性と、酸化ストレスから細胞を保護する役割について調査されています。

医学: 抗癌作用、抗炎症作用、心臓保護作用の可能性について研究されています。

類似化合物との比較

Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.

Procyanidin B2: Similar to Procyanidin B1 but with different stereochemistry.

Procyanidin B3: Composed of catechin units linked by a 4→8 bond.

Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .

生物活性

Proanthocyanidins (PAs) are a class of flavonoids found in various plants, particularly in fruits, seeds, and bark. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article reviews the biological activities of proanthocyanidins, supported by recent research findings, case studies, and data tables.

Chemical Structure and Classification

Proanthocyanidins are oligomeric compounds formed from flavan-3-ol units. They can be classified into two main types based on their structure:

- Type A : Characterized by the presence of an additional bond between the monomers.

- Type B : Lacking this bond, leading to different biological activities.

The degree of polymerization (DP) significantly influences their biological effects, with medium-sized polymers often exhibiting the most potent activities.

Antioxidant Activity

Proanthocyanidins exhibit strong antioxidant properties, which are crucial for combating oxidative stress in cells. A study demonstrated that grape seed proanthocyanidin extract (GSPE) significantly reduced reactive oxygen species (ROS) levels in various cellular models . The antioxidant capacity is attributed to their ability to scavenge free radicals and chelate metal ions.

Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory potential of proanthocyanidins. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance, PAC polymers have been shown to suppress the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages, leading to reduced production of inflammatory mediators such as nitric oxide and prostaglandin E2 .

- Inhibition of NF-κB Pathway : Proanthocyanidins downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

- Modulation of MAPK Pathways : They interfere with p38 MAPK signaling, further contributing to their anti-inflammatory effects .

Cardiovascular Health

Research has shown that dietary intake of proanthocyanidins is associated with improved cardiovascular health. A cohort study indicated that higher proanthocyanidin consumption correlates with lower rates of hypertension and cardiovascular disease .

Key Findings

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Odai et al. | 40–64 years | Grape seed extract (200/400 mg/day) | Reduced systolic/diastolic blood pressure |

| Mink et al. | 55–69 years | Diet-derived proanthocyanidins | Lower coronary heart disease mortality |

| McCullough et al. | 68.9 ± 6.2 years | Diet-derived proanthocyanidins | Reduced cardiovascular disease risk |

Anti-Cancer Properties

Proanthocyanidins have been investigated for their potential anti-cancer effects. Epidemiological studies suggest that they may reduce the risk of certain cancers, including colorectal and pancreatic cancer . Mechanistically, they inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.

Specific Findings

- Proanthocyanidin hexamers significantly decreased growth in colorectal cancer cell lines by inhibiting PI3K/Akt signaling pathways .

- A large cohort study indicated an inverse association between proanthocyanidin intake and lung cancer incidence among postmenopausal women .

Metabolic Effects

Proanthocyanidins also play a role in metabolic health by improving lipid profiles and reducing obesity-related complications. Research indicates that they can decrease hepatic lipogenesis and modulate lipid metabolism through gene expression regulation in liver cells .

Metabolic Impact Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Panahande et al. | 50–65 years | Pine bark extract (250 mg/day) | Increased bone formation markers |

| Tresserra-Rimbau et al. | 60–75 years | Diet-derived proanthocyanidins | Lower body weight gain |

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。